molecular formula C14H16N4O2 B2650464 1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1334373-42-0

1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2650464
CAS No.: 1334373-42-0
M. Wt: 272.308
InChI Key: TXMZIPKYCLOEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Temperature Reactions of Allyl Compounds

A study by Bagnell et al. (1996) explored the reactions of allyl phenyl ether in high-temperature water, demonstrating the environmentally benign alternative for interconverting alcohols and alkenes. This reaction environment could potentially apply to similar allyl-substituted urea derivatives for synthesizing diverse products without acid catalysts or organic solvents (Bagnell et al., 1996).

Novel Ligands for Metal Complexes

Hübner et al. (2006) described the synthesis of new N,N,O scorpionate ligands, leading to metal complexes that could be immobilized on solid phases. This research illustrates the potential for creating functional materials from urea derivatives with specific group substitutions, like allyl groups, for applications in catalysis or material science (Hübner et al., 2006).

Photochemical Dimerization

The study by D’Auria and Racioppi (1998) on the photochemical dimerization of urocanate esters highlights a unique application of allyl derivatives in creating dimerized products through irradiation, showcasing a method that could potentially apply to the synthesis of novel organic compounds (D’Auria & Racioppi, 1998).

Synthesis of Biologically Active Compounds

A study on the synthesis and characterization of urea and thiourea derivatives containing the 1,2,4-oxadiazole ring by Ölmez and Waseer (2020) demonstrates the diverse potential biological activities of these compounds. This research indicates the versatility of urea derivatives in drug discovery, showing promise in various therapeutic areas, including anti-inflammatory, antiviral, and antitumor applications (Ölmez & Waseer, 2020).

Gold(I)-Catalyzed Hydroamination

Research by Li, Song, and Widenhoefer (2011) into the gold(I)-catalyzed intramolecular hydroamination of N-allylic,N'-aryl ureas to form imidazolidin-2-ones offers insights into synthetic methodologies for constructing nitrogen-containing heterocycles. This process underscores the utility of catalysis in efficiently generating complex organic structures from simpler urea derivatives (Li, Song, & Widenhoefer, 2011).

Properties

IUPAC Name

1-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-4-7-15-13(19)16-14-18-17-12(20-14)11-6-5-9(2)10(3)8-11/h4-6,8H,1,7H2,2-3H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZIPKYCLOEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.